Demecarium

Description

Demecarium is an indirect-acting parasympathomimetic agent that is used to treat glaucoma. It is a cholinesterase inhibitor or an anticholinesterase. Cholinesterase inhibitors prolong the effect of acetylcholine, which is released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down. This compound inactivates both pseudocholinesterase and acetylcholinesterase. In the eye, this causes constriction of the iris sphincter muscle (causing miosis) and the ciliary muscle. The outflow of the aqueous humor is facilitated, which leads to a reduction in intraocular pressure.

This compound is a quaternary ammonium compound that serves as a long-acting cholinesterase inhibitor with parasympathomimetic activity. When used topically, this compound inactivates both pseudocholinesterase and acetylcholinesterase, thereby preventing acetylcholine breakdown and increasing acetylcholine activity. This causes contraction of the iris sphincter muscle (producing miosis) and the ciliary muscle (affecting the accommodation reflex). In so doing, this agent increases the outflow of the aqueous humor, thereby reducing intraocular pressure.

See also: this compound Bromide (active moiety of).

Properties

Key on ui mechanism of action |

Demecarium is an indirect-acting parasympathomimetic agent, also known as a cholinesterase inhibitor and anticholinesterase. Cholinesterase inhibitors prolong the effect of acetylcholine, which is released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down. Demecarium inactivates both pseudocholinesterase and acetylcholinesterase. In the eye, this causes constriction of the iris sphincter muscle (causing miosis) and the ciliary muscle (affecting the accommodation reflex and causing a spasm of the focus to near vision). The outflow of the aqueous humor is facilitated, which leads to a reduction in intraocular pressure. Of the two actions, the effect on the accommodation reflex is the more transient and generally disappears before termination of the miosis. |

|---|---|

CAS No. |

16505-84-3 |

Molecular Formula |

C32H52N4O4+2 |

Molecular Weight |

556.8 g/mol |

IUPAC Name |

trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium |

InChI |

InChI=1S/C32H52N4O4/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8/h17-22,25-26H,9-16,23-24H2,1-8H3/q+2 |

InChI Key |

RWZVPVOZTJJMNU-UHFFFAOYSA-N |

SMILES |

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C |

Canonical SMILES |

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C |

melting_point |

164-170 |

Other CAS No. |

16505-84-3 56-94-0 |

physical_description |

Solid |

solubility |

1.69e-05 g/L |

Synonyms |

demecarium demecarium bromide demecastigmine Humorsol Tosmilen |

Origin of Product |

United States |

Foundational & Exploratory

Demecarium Bromide: An In-Depth Technical Guide to its Mechanism of Action in Cholinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demecarium bromide is a potent, long-acting, and reversible carbamate cholinesterase inhibitor. This technical guide provides a comprehensive overview of its mechanism of action within the cholinergic signaling pathway, focusing on its application in ophthalmology for the management of glaucoma. The document details the molecular interactions, pharmacodynamics, and relevant experimental protocols for characterizing its activity. Quantitative data are summarized, and key pathways and experimental workflows are visually represented to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Cholinergic Signaling and this compound Bromide

The cholinergic system is a vital component of the central and peripheral nervous systems, utilizing the neurotransmitter acetylcholine (ACh) to modulate a wide range of physiological processes. Cholinergic signaling is initiated by the release of ACh from presynaptic neurons into the synaptic cleft, where it binds to and activates cholinergic receptors (muscarinic and nicotinic) on the postsynaptic membrane. The termination of this signal is rapidly accomplished by the enzymatic hydrolysis of ACh by acetylcholinesterase (AChE).

This compound bromide is a synthetic quaternary ammonium compound that functions as a parasympathomimetic agent by reversibly inhibiting cholinesterases. Its structure features two carbamate moieties, contributing to its potent and sustained action. By inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), this compound bromide leads to an accumulation of acetylcholine at cholinergic synapses, thereby amplifying and prolonging its effects. This mechanism is particularly exploited in the treatment of glaucoma, where enhanced cholinergic stimulation of the ciliary muscle and iris sphincter leads to a reduction in intraocular pressure.

Mechanism of Action of this compound Bromide

The primary mechanism of action of this compound bromide is the reversible inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition results from the carbamylation of a serine residue within the active site of the cholinesterase enzyme. This process occurs in two steps:

-

Binding: The quaternary ammonium group of this compound bromide facilitates its binding to the anionic site of the cholinesterase enzyme.

-

Carbamylation: The carbamate moiety of the molecule is then transferred to the hydroxyl group of a serine residue in the esteratic site of the enzyme, forming a carbamylated enzyme that is temporarily inactive.

This carbamylated enzyme is significantly more stable than the acetylated intermediate formed during the normal hydrolysis of acetylcholine. The subsequent hydrolysis of the carbamoyl-enzyme complex is a much slower process, leading to a prolonged inhibition of the enzyme's activity and a sustained increase in acetylcholine levels in the synaptic cleft.

The accumulation of acetylcholine at the neuromuscular junction of the iris sphincter and ciliary muscles in the eye leads to:

-

Miosis: Contraction of the iris sphincter muscle, causing pupillary constriction.

-

Ciliary Muscle Contraction: This contraction pulls on the trabecular meshwork, increasing the facility of aqueous humor outflow and thereby reducing intraocular pressure.

Caption: Cholinergic signaling at the neuromuscular junction of the ciliary muscle and the inhibitory action of this compound bromide.

Pharmacodynamics and Quantitative Data

The clinical efficacy of this compound bromide is a direct consequence of its potent and sustained inhibition of cholinesterases. The following tables summarize the key pharmacodynamic parameters and inhibitory constants.

Table 1: Pharmacodynamic Profile of Ophthalmic this compound Bromide

| Parameter | Value | Reference |

| Onset of Miosis | Within 1 hour | |

| Peak Miosis | 2 to 4 hours | |

| Onset of IOP Reduction | ~12 hours (may be preceded by a slight increase) | |

| Duration of Action on IOP (0.125% solution) | Up to 49 hours | N/A |

| Duration of Action on IOP (0.25% solution) | Up to 55 hours | N/A |

| Duration of Pupillary Constriction | May persist for a week or more |

Note: Specific dose-dependent effects on the magnitude of IOP reduction and outflow facility are not extensively detailed in publicly available literature.

Table 2: Cholinesterase Inhibition Data

| Parameter | Value | Target Enzyme | Notes | Reference |

| Apparent Affinity (Kiapp) | 0.15 µM | Cholinesterase | This value reflects the overall binding affinity to the enzyme. |

Experimental Protocols

The characterization of cholinesterase inhibitors like this compound bromide relies on well-established in vitro and in vivo experimental protocols.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard method for determining the inhibitory activity of compounds against acetylcholinesterase.

Principle:

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The rate of TNB²⁻ formation is proportional to AChE activity. The presence of an inhibitor like this compound bromide will reduce the rate of this color change.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

This compound bromide (or other test inhibitor)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 100 mM, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCh in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of this compound bromide in the appropriate solvent (e.g., phosphate buffer or DMSO, ensuring the final solvent concentration in the assay is minimal and does not affect enzyme activity).

-

-

Assay Setup (in a 96-well plate):

-

Blank: Buffer, ATCh, and DTNB (no enzyme).

-

Control (100% activity): Buffer, AChE, DTNB, and solvent (without inhibitor).

-

Inhibitor wells: Buffer, AChE, DTNB, and this compound bromide at various concentrations.

-

-

Incubation:

-

Add buffer, AChE solution, and this compound bromide (or solvent for control) to the respective wells.

-

Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add DTNB to all wells.

-

Initiate the reaction by adding ATCh to all wells.

-

Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30-60 seconds) for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Determine the percentage of inhibition for each concentration of this compound bromide relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Caption: Workflow for determining the IC₅₀ of this compound bromide using the Ellman's method.

In Vivo Measurement of Aqueous Humor Outflow Facility

Animal models are crucial for studying the in vivo effects of this compound bromide on aqueous humor dynamics. The following outlines a general protocol for measuring outflow facility.

Principle:

The facility of aqueous humor outflow (C) is a measure of the ease with which aqueous humor leaves the eye. It is calculated based on the relationship between intraocular pressure (IOP) and the rate of aqueous humor outflow. By artificially perfusing the anterior chamber of the eye at different pressures and measuring the corresponding flow rates, a pressure-flow relationship can be established. The slope of this relationship represents the outflow facility.

Materials:

-

Anesthetized animal model (e.g., rabbit, mouse)

-

Anesthetic agents

-

Micropipette perfusion system with a pressure transducer and flow sensor

-

Cannulation needle

-

Data acquisition system

Procedure:

-

Animal Preparation:

-

Anesthetize the animal according to approved protocols.

-

Position the animal to ensure stable and unobstructed access to the eye.

-

-

Cannulation:

-

Carefully insert a cannulation needle into the anterior chamber of the eye.

-

Connect the needle to the perfusion system.

-

-

Perfusion and Measurement:

-

Perfuse the anterior chamber with a suitable buffer (e.g., balanced salt solution) at a series of constant pressures (e.g., in steps from 10 to 40 mmHg).

-

At each pressure step, allow the flow rate to stabilize and then record both the pressure and the flow rate for a defined period.

-

Alternatively, a constant flow rate can be applied, and the resulting stable IOP is measured.

-

-

Data Analysis:

-

Plot the measured flow rates against the corresponding intraocular pressures.

-

Perform a linear regression analysis on the data points.

-

The slope of the regression line represents the total outflow facility (C), typically expressed in µL/min/mmHg.

-

To assess the effect of this compound bromide, baseline outflow facility is measured, the drug is administered topically, and the outflow facility measurement is repeated after a suitable incubation period.

-

Caption: Workflow for in vivo measurement of aqueous humor outflow facility.

Conclusion

This compound bromide is a well-characterized cholinesterase inhibitor with a clear mechanism of action that leads to a therapeutically beneficial reduction in intraocular pressure. Its long duration of action offers a significant advantage in the management of glaucoma. The experimental protocols detailed in this guide provide a framework for the continued investigation of its properties and for the development of novel cholinergic modulators. Further research to precisely quantify its inhibitory constants (IC50 and Ki) for both AChE and BChE, as well as to delineate a more detailed dose-response relationship for its effects on aqueous humor outflow, would provide a more complete understanding of its pharmacological profile.

An In-depth Technical Guide to the Chemical Structure and Synthesis of Demecarium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demecarium bromide is a potent, long-acting, reversible cholinesterase inhibitor. This technical guide provides a detailed overview of its chemical structure, properties, and a comprehensive pathway for its synthesis. The synthesis is a two-step process commencing with the formation of a bis-carbamate intermediate, which is subsequently quaternized to yield the final active pharmaceutical ingredient. This document also outlines the established mechanism of action of this compound bromide and includes visualizations of its chemical structure and synthesis pathway to facilitate a deeper understanding for research and development purposes.

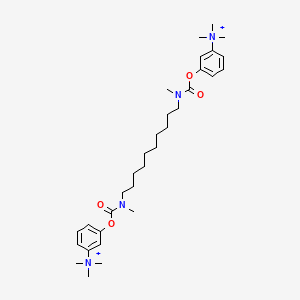

Chemical Structure and Properties

This compound bromide is a bis-quaternary ammonium compound. The molecule consists of two (m-hydroxyphenyl)trimethylammonium bromide moieties linked by a decamethylenebis(methylcarbamate) chain.[1]

IUPAC Name: trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium;dibromide[1]

Chemical Formula: C₃₂H₅₂Br₂N₄O₄[2]

Molecular Weight: 716.59 g/mol [2]

The presence of two quaternary ammonium groups imparts a permanent positive charge to the molecule, making it a dicationic species associated with two bromide counter-ions. This structural feature is crucial for its interaction with the anionic site of acetylcholinesterase.

Physicochemical Properties

A summary of the key physicochemical properties of this compound bromide is presented in Table 1.

| Property | Value | Reference |

| Appearance | White to off-white solid | [1] |

| Molecular Formula | C₃₂H₅₂Br₂N₄O₄ | [2] |

| Molecular Weight | 716.59 g/mol | [2] |

| CAS Number | 56-94-0 | [2] |

| Purity (Typical) | ≥98% | [3] |

| Solubility | Soluble in DMSO and Methanol (Slightly) | [4] |

| Storage Conditions | 2 - 8 °C, protected from light | [1] |

Synthesis Pathway

The synthesis of this compound bromide is a two-step process, as originally described in US Patent 2,789,981.[1] The pathway involves the formation of a bis-carbamate intermediate followed by a quaternization reaction.

Step 1: Synthesis of N,N'-bis[3-(Dimethylamino)phenylcarbamoyl]-N,N'-dimethyldecamethylenediamine (Intermediate)

The first step involves the reaction of N,N'-dimethyl-1,10-decanediamine with two equivalents of 3-(dimethylamino)phenyl carbonate. This reaction forms the core bis-carbamate structure of the molecule.

Experimental Protocol:

-

Reactants:

-

N,N'-Dimethyl-1,10-decanediamine

-

3-(Dimethylamino)phenyl carbonate (molten)

-

-

Procedure:

-

3-(Dimethylamino)phenyl carbonate is melted.

-

N,N'-dimethyl-1,10-decanediamine is added to the molten 3-(dimethylamino)phenyl carbonate.

-

The reaction mixture is heated to drive the reaction to completion. Precise temperature and reaction time are not detailed in the available literature but would likely be determined empirically through reaction monitoring.

-

Upon completion, the crude product, N,N'-bis[3-(dimethylamino)phenylcarbamoyl]-N,N'-dimethyldecamethylenediamine, is obtained as a viscous oil.[1]

-

Purification of the intermediate is performed prior to the next step. Standard purification techniques for viscous oils, such as column chromatography, would be appropriate.

-

Step 2: Quaternization to this compound Bromide

The second and final step is the double quaternization of the tertiary amine groups on the phenyl rings of the intermediate with methyl bromide. This step introduces the permanent positive charges and bromide counter-ions, yielding the final active compound.

Experimental Protocol:

-

Reactants:

-

N,N'-bis[3-(Dimethylamino)phenylcarbamoyl]-N,N'-dimethyldecamethylenediamine

-

Methyl bromide

-

-

Solvents:

-

Ethanol

-

Acetone

-

-

Procedure:

-

The purified intermediate, a viscous oil, is dissolved in ethanol.[1]

-

A solution of methyl bromide in acetone is prepared.[1]

-

The acetone solution of methyl bromide is added to the ethanolic solution of the intermediate. The reaction is typically carried out at or below room temperature due to the volatility of methyl bromide.

-

The reaction mixture is stirred until the quaternization is complete. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The final product, this compound bromide, will precipitate from the reaction mixture or can be isolated by removal of the solvents under reduced pressure.

-

The crude product is then purified, likely through recrystallization, to yield this compound bromide of high purity.

-

Mechanism of Action: Signaling Pathway

This compound bromide functions as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] By inhibiting these enzymes, it prevents the hydrolysis of the neurotransmitter acetylcholine (ACh). The resulting accumulation of acetylcholine at cholinergic synapses leads to enhanced and prolonged stimulation of muscarinic and nicotinic receptors.[5]

In the context of its use in glaucoma, the increased cholinergic stimulation causes contraction of the ciliary muscle and the iris sphincter. This action facilitates the outflow of aqueous humor from the eye, thereby reducing intraocular pressure.[6][7]

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound bromide and its synthetic intermediates are not widely available in the published literature. For researchers requiring definitive structural confirmation, it is recommended to acquire this data on synthesized batches. Predicted ¹H and ¹³C NMR spectra are available in some databases and can serve as a preliminary reference.[2]

Conclusion

This technical guide has detailed the chemical structure and a plausible synthesis pathway for this compound bromide, based on the available scientific literature and patent information. The two-step synthesis, involving the formation of a bis-carbamate intermediate followed by quaternization, provides a direct route to this important cholinesterase inhibitor. The provided diagrams of the chemical structure, synthesis pathway, and mechanism of action serve to visually summarize the key aspects of this compound bromide for professionals in the fields of chemical synthesis and drug development. Further research to delineate the specific reaction conditions and to fully characterize the compound and its intermediates via modern spectroscopic techniques would be a valuable addition to the scientific literature.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0015079) [hmdb.ca]

- 3. N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine | C10H25N3 | CID 81207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Bromide | C32H52Br2N4O4 | CID 5965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

- 6. Effect of topically applied this compound bromide and echothiophate iodide on intraocular pressure and pupil size in beagles with normotensive eyes and beagles with inherited glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Demecarium as a Reversible Inhibitor of Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demecarium bromide, a potent carbamate parasympathomimetic agent, functions as a long-acting, reversible inhibitor of acetylcholinesterase (AChE) and pseudocholinesterase.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory properties, relevant experimental protocols, and the associated cholinergic signaling pathways. The information presented is intended to support researchers and professionals in the fields of pharmacology, drug development, and vision science.

Introduction

This compound bromide is a quaternary ammonium compound recognized for its clinical application in the management of glaucoma.[2][6] Its therapeutic effect stems from its ability to inhibit cholinesterases, the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[3][5] By impeding ACh degradation, this compound potentiates cholinergic signaling, leading to physiological responses such as miosis (pupil constriction) and increased outflow of aqueous humor, which collectively reduce intraocular pressure.[2][3] This guide delves into the technical aspects of this compound's interaction with acetylcholinesterase, providing a foundational resource for further research and development.

Chemical and Pharmacological Properties

Chemical Name: Trimethyl-[3-[methyl-[10-[methyl-(3-trimethylammoniophenoxy)carbonyl-amino]decyl]carbamoyl]oxyphenyl]ammonium dibromide[2]

Chemical Formula: C₃₂H₅₂Br₂N₄O₄[3]

Molecular Weight: 716.59 g/mol [3]

Mechanism of Action: this compound is a reversible inhibitor of both acetylcholinesterase and pseudocholinesterase.[1][3] As a carbamate inhibitor, it carbamylates the serine residue in the active site of the enzyme, rendering it temporarily inactive. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, thereby amplifying its effects.[3][5]

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of this compound against cholinesterase has been quantified, providing valuable data for comparative analysis and computational modeling.

| Parameter | Value | Enzyme Source | Reference |

| Apparent Affinity (Kiapp) | 0.15 µM | Cholinesterase | [1] |

| IC₅₀ | Data not available in the searched literature. | Acetylcholinesterase |

Note: While a specific IC₅₀ value for this compound's inhibition of acetylcholinesterase was not found in the reviewed literature, the apparent affinity (Kiapp) provides a strong indication of its high inhibitory potential.

Signaling Pathways

The therapeutic effects of this compound are a direct consequence of its modulation of cholinergic signaling pathways. The following diagrams illustrate the normal physiological process at a cholinergic synapse and the mechanism of inhibition by this compound.

Caption: Cholinergic signaling at the neuromuscular junction.

Caption: Mechanism of reversible AChE inhibition by this compound.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric assay for determining acetylcholinesterase activity and inhibition.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound bromide solutions of varying concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare working solutions of AChE in phosphate buffer.

-

Prepare a serial dilution of this compound bromide in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add phosphate buffer.

-

Control wells (100% activity): Add phosphate buffer, AChE solution, and DTNB.

-

Test wells: Add phosphate buffer, AChE solution, DTNB, and a specific concentration of this compound bromide solution.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add ATCI solution to all wells (except the blank) to start the enzymatic reaction.

-

Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes). The rate of change in absorbance is proportional to the AChE activity.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of this compound bromide compared to the control.

-

If sufficient data points are available, an IC₅₀ value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Experimental workflow for the Ellman's assay.

Pharmacokinetics of Ophthalmic this compound

The pharmacokinetic profile of topically administered this compound is characterized by predominantly local effects with limited systemic absorption.

| Pharmacokinetic Parameter | Description |

| Absorption | Following topical instillation in the eye, a small fraction of this compound is absorbed through the cornea and conjunctiva to reach the anterior chamber. A significant portion of the administered dose is lost due to nasolacrimal drainage. |

| Distribution | The drug primarily distributes within the ocular tissues of the anterior segment, including the iris and ciliary body, where it exerts its therapeutic effects. |

| Metabolism | Specific metabolic pathways for this compound within the eye are not well-documented in the available literature. Systemically absorbed drug would likely undergo hydrolysis. |

| Excretion | The primary route of elimination for the portion of the drug that is systemically absorbed is likely renal excretion. |

A study in dogs demonstrated that topical ocular application of 0.25% this compound bromide led to a statistically significant, though transient, decline in serum acetylcholinesterase levels within the first 24 hours, indicating some systemic absorption.[7][8] By day 3, these levels had generally returned to or exceeded baseline.[7]

Conclusion

This compound bromide remains a significant compound of interest for its potent and reversible inhibition of acetylcholinesterase. Its established use in glaucoma highlights the therapeutic potential of modulating cholinergic activity in the eye. This technical guide has provided a consolidated overview of its inhibitory properties, the underlying signaling mechanisms, and relevant experimental methodologies. Further research to elucidate a definitive IC₅₀ value and a more detailed ocular pharmacokinetic profile would be beneficial for a more complete understanding and for the development of future cholinergic modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound bromide - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. This compound Bromide for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]

- 5. Humorsol (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. Effect of topically applied this compound bromide and echothiophate iodide on intraocular pressure and pupil size in beagles with normotensive eyes and beagles with inherited glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of topical ocular application of 0.25% this compound bromide on serum acetylcholinesterase levels in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Investigating the Structure-Activity Relationship of Demecarium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demecarium bromide, a long-acting reversible cholinesterase inhibitor, has been a subject of interest in medicinal chemistry due to its potent therapeutic effects, particularly in the treatment of glaucoma. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound bromide, detailing its mechanism of action, key structural features influencing its inhibitory activity, and the experimental protocols used for its evaluation. Through a comprehensive review of available data, this document aims to furnish researchers, scientists, and drug development professionals with a foundational understanding to guide the design of novel cholinesterase inhibitors with improved therapeutic profiles.

Introduction

This compound bromide is a bis-quaternary ammonium compound featuring two carbamate moieties linked by a decamethylene chain.[1][2] Its primary pharmacological action is the reversible inhibition of both acetylcholinesterase (AChE) and pseudocholinesterase, leading to an accumulation of acetylcholine at cholinergic synapses.[1] This accumulation potentiates cholinergic neurotransmission, resulting in physiological effects such as miosis (pupil constriction) and contraction of the ciliary muscle.[1] In the context of glaucoma, these actions facilitate the outflow of aqueous humor, thereby reducing intraocular pressure.[1]

The unique dimeric structure of this compound bromide, with its two cationic heads and flexible linker, is pivotal to its high affinity and prolonged duration of action. Understanding the relationship between these structural components and the compound's inhibitory potency is crucial for the rational design of new therapeutic agents targeting cholinesterases.

Mechanism of Action and Signaling Pathway

This compound bromide exerts its effect by interfering with the cholinergic signaling pathway. Under normal physiological conditions, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft and binds to cholinergic receptors on the post-synaptic membrane, propagating a nerve impulse. Acetylcholinesterase (AChE), located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal.

This compound bromide acts as a competitive inhibitor of AChE. Its two quaternary ammonium groups are thought to interact with the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of the AChE active site gorge. This dual-site binding anchors the molecule, allowing one of the carbamate groups to acylate the serine residue in the catalytic triad of the enzyme. This carbamoylation is more stable than the acetylation that occurs with acetylcholine, leading to a longer-lasting inhibition of the enzyme. The inhibition is, however, reversible as the carbamoyl-enzyme complex can be slowly hydrolyzed.

The resulting increase in acetylcholine concentration in the synapse leads to hyperstimulation of muscarinic and nicotinic receptors, producing the characteristic cholinergic effects.

References

Demecarium's Dual Inhibition of Acetylcholinesterase and Pseudocholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demecarium bromide is a potent, long-acting, and reversible carbamate inhibitor of both acetylcholinesterase (AChE) and pseudocholinesterase (PChE), also known as butyrylcholinesterase (BChE).[1][2] Its mechanism of action involves the carbamylation of the serine hydroxyl group within the active site of these enzymes, leading to their inactivation. This inhibition results in the accumulation of acetylcholine at cholinergic synapses, potentiating its effects.[1][3] This technical guide provides an in-depth analysis of the effects of this compound on both AChE and PChE, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways.

Introduction

Acetylcholinesterase and pseudocholinesterase are critical enzymes in the regulation of cholinergic neurotransmission. AChE is primarily found at neuromuscular junctions and cholinergic synapses in the nervous system, where it rapidly hydrolyzes the neurotransmitter acetylcholine. PChE, while capable of hydrolyzing acetylcholine, is more prevalent in plasma and liver and metabolizes a broader range of esters.

This compound bromide, a synthetic bis-quaternary ammonium compound, has been utilized clinically, most notably in ophthalmology for the treatment of glaucoma.[2][4] Its therapeutic effect stems from its ability to induce miosis and contraction of the ciliary muscle, which facilitates the outflow of aqueous humor and reduces intraocular pressure.[1][3] Understanding the nuanced interactions of this compound with both AChE and PChE is crucial for drug development professionals and researchers exploring cholinergic modulation.

Mechanism of Action

This compound bromide acts as a reversible inhibitor of both acetylcholinesterase and pseudocholinesterase.[1] As a carbamate inhibitor, its mechanism involves the transfer of its carbamoyl group to a serine residue in the active site of the cholinesterase enzyme. This carbamylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. This prolonged inactivation of the enzyme leads to an accumulation of acetylcholine in the synaptic cleft, thereby amplifying and prolonging its effects on muscarinic and nicotinic receptors.

The bis-quaternary ammonium structure of this compound, with two positively charged nitrogen atoms separated by a flexible decamethylene chain, is a key feature for its potent inhibitory activity. This structure allows for interaction with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase, contributing to its strong binding affinity.

dot

Quantitative Data on Cholinesterase Inhibition

| Inhibitor | Target Enzyme | Parameter | Value | Reference |

| This compound Bromide | Cholinesterase | Apparent Affinity (Kiapp) | 0.15 µM | [5] |

Note: The lack of distinct Ki or IC50 values for AChE and PChE in the available literature presents a limitation in performing a direct quantitative comparison of this compound's potency on the two enzymes. The provided Kiapp value should be interpreted as a general measure of its high affinity for cholinesterases.

Experimental Protocols

The following is a detailed protocol for a key experiment to determine the in vitro inhibition of acetylcholinesterase and pseudocholinesterase by this compound bromide, based on the widely used Ellman's method.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 value of this compound bromide for acetylcholinesterase and pseudocholinesterase.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Pseudocholinesterase (from equine serum or human recombinant)

-

This compound bromide

-

Acetylthiocholine iodide (ATCI) - substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - substrate for PChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of AChE and PChE in phosphate buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

Prepare a stock solution of this compound bromide in a suitable solvent (e.g., water or DMSO) and perform serial dilutions to obtain a range of concentrations.

-

Prepare a stock solution of ATCI and BTCI in deionized water.

-

Prepare a solution of DTNB in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

This compound bromide solution at various concentrations (or vehicle for control)

-

AChE or PChE solution

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add the DTNB solution to each well.

-

Initiate the enzymatic reaction by adding the substrate solution (ATCI for AChE or BTCI for PChE) to all wells.

-

Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound bromide.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound bromide concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, from the resulting dose-response curve.

-

dot

Signaling Pathways

The inhibition of AChE and PChE by this compound bromide directly impacts cholinergic signaling pathways by increasing the concentration of acetylcholine at the neuromuscular junction and in the central and peripheral nervous systems. This leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors.

dot

Conclusion

This compound bromide is a potent dual inhibitor of both acetylcholinesterase and pseudocholinesterase. Its long-acting and reversible carbamate-based mechanism of inhibition leads to a significant accumulation of acetylcholine, resulting in pronounced cholinergic effects. While quantitative data specifically differentiating its inhibitory potency against AChE and PChE is limited in recent literature, its high affinity for cholinesterases is well-established. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals working with this compound and other cholinesterase inhibitors. Further research to elucidate the specific kinetics of this compound's interaction with both AChE and PChE would be valuable for a more complete understanding of its pharmacological profile.

References

- 1. This compound Bromide | C32H52Br2N4O4 | CID 5965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound bromide - Wikipedia [en.wikipedia.org]

- 3. Benzenaminium, 3,3'-(1,10-decanediylbis((methylimino)carbonyloxy))bis(N,N,N-trimethyl- | C32H52N4O4+2 | CID 5966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. medchemexpress.com [medchemexpress.com]

The Role of Demecarium in Elucidating Parasympathetic Nervous System Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demecarium bromide, a potent and long-acting reversible cholinesterase inhibitor, serves as a critical pharmacological tool for the investigation of the parasympathetic nervous system.[1][2] By preventing the degradation of acetylcholine (ACh), the primary neurotransmitter of the parasympathetic nervous system, this compound effectively amplifies and prolongs cholinergic signaling.[2] This targeted action allows researchers to meticulously study the physiological and pathophysiological roles of parasympathetic pathways in a variety of organ systems. This technical guide provides an in-depth overview of the application of this compound in parasympathetic research, with a focus on its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action

This compound bromide exerts its effects by reversibly inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, thereby potentiating the action of ACh on its postsynaptic receptors.[2] The parasympathetic nervous system utilizes two main types of cholinergic receptors: nicotinic and muscarinic receptors, which are located in autonomic ganglia and on effector organs, respectively.[3][4][5] The prolonged presence of acetylcholine in the synapse due to this compound administration leads to sustained activation of these receptors, resulting in classic parasympathomimetic effects.[2]

Signaling Pathways

The parasympathetic nervous system's effects are mediated through a cascade of intracellular signaling events initiated by the binding of acetylcholine to its receptors.

Cholinergic Signaling Pathway

The following diagram illustrates the generalized signaling pathway of the parasympathetic nervous system, highlighting the points of action for acetylcholine and the inhibitory effect of this compound on acetylcholinesterase.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound bromide to investigate its effects on various physiological parameters.

Table 1: Ocular Effects of this compound Bromide in a Canine Model

| Parameter | Concentration | Time to Peak Effect | Magnitude of Effect | Citation |

| Intraocular Pressure (IOP) | 0.125% | 49 hours | Significant Decrease | [6] |

| Intraocular Pressure (IOP) | 0.5% | 55 hours | Significant Decrease | [6] |

| Pupil Size | 0.125% and 0.5% | Parallel to IOP decrease | Miosis (constriction) | [6] |

Table 2: Systemic Effects of Topical this compound Bromide in a Canine Model

| Parameter | Dosage | Time Point | Observation | Citation |

| Serum Acetylcholinesterase (AChE) Levels | 0.25% every 8 hours | 24 hours | Statistically significant decline | [7] |

| Serum Acetylcholinesterase (AChE) Levels | 0.25% every 8 hours | 3 days | Rise to above baseline levels | [7] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon previous research. The following are representative protocols for studying the effects of this compound.

In Vivo Assessment of Acetylcholinesterase Inhibition

This protocol is adapted from a study evaluating the systemic effects of topical this compound bromide in dogs.[7]

Objective: To quantify the change in serum acetylcholinesterase (AChE) activity following the administration of this compound bromide.

Materials:

-

This compound bromide solution (e.g., 0.25%)

-

Experimental subjects (e.g., healthy adult dogs)

-

Blood collection supplies (syringes, tubes)

-

Centrifuge

-

Spectrophotometer

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylthiocholine iodide (substrate)

-

Phosphate buffer (pH 8.0)

Procedure:

-

Baseline Blood Collection: Collect a baseline blood sample from each subject prior to the administration of this compound.

-

This compound Administration: Administer a precise dose of this compound bromide as per the experimental design (e.g., 50 µL of 0.25% solution topically to one eye).

-

Serial Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 45 minutes, 1 hour 45 minutes, 4 hours 45 minutes, 24 hours, 3 days, and 7 days).

-

Serum Preparation: Centrifuge the blood samples to separate the serum.

-

AChE Activity Assay (Ellman's Method):

-

Prepare a reaction mixture containing phosphate buffer and DTNB.

-

Add a small volume of serum to the reaction mixture.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis: Calculate the AChE activity for each time point and compare it to the baseline values to determine the extent and duration of inhibition.

Experimental Workflow for In Vivo AChE Inhibition Study

Inferred Protocol for Studying Effects on Gastrointestinal Motility

While specific studies utilizing this compound for this purpose are limited, a protocol can be inferred from studies using other long-acting cholinesterase inhibitors like pyridostigmine.[5][8]

Objective: To assess the effect of this compound on colonic transit time.

Materials:

-

This compound bromide

-

Experimental subjects (e.g., animal models with constipation)

-

Radio-opaque markers or scintigraphy equipment

-

Imaging equipment (X-ray or gamma camera)

Procedure:

-

Baseline Transit Measurement: Administer radio-opaque markers orally and track their progression through the gastrointestinal tract via serial imaging to establish a baseline colonic transit time.

-

This compound Administration: Administer this compound bromide at a predetermined dose and schedule.

-

Repeat Transit Measurement: Following a treatment period, repeat the administration of radio-opaque markers and track their transit time.

-

Data Analysis: Compare the colonic transit times before and after this compound treatment to determine its effect on gastrointestinal motility.

Applications in Parasympathetic Research

The primary utility of this compound in a research setting is to create a state of heightened and prolonged parasympathetic activity. This allows for the investigation of:

-

Receptor Function and Density: By observing the exaggerated response to endogenous acetylcholine, researchers can infer the functionality and relative density of muscarinic and nicotinic receptors in various tissues.

-

Autonomic Control of Organ Systems: this compound can be used to study the parasympathetic regulation of cardiovascular function, glandular secretion, and smooth muscle contraction.[2][9] For instance, systemic side effects of this compound, such as gastrointestinal distress and potential cardiac symptoms, point to its influence on these systems.[2][9]

-

Pathophysiological Models: In models of diseases characterized by decreased cholinergic signaling, this compound can be used to explore the potential therapeutic benefits of enhancing parasympathetic tone.

-

Drug Discovery: As a potent cholinesterase inhibitor, this compound can serve as a reference compound in the development and screening of new drugs targeting the cholinergic system.

Conclusion

This compound bromide is a valuable and potent tool for researchers and drug development professionals studying the parasympathetic nervous system. Its well-defined mechanism of action and long-lasting effects provide a reliable method for potentiating cholinergic neurotransmission. By carefully designing experimental protocols and accurately interpreting the resulting physiological data, investigators can leverage this compound to gain deeper insights into the intricate workings of parasympathetic pathways in both health and disease.

References

- 1. Cardiac effect of cholinesterase inhibitors used in Alzheimer's disease--from basic research to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Bromide for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]

- 3. Physostigmine-induced salivary secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potentiation by cholinesterase inhibitors of cholinergic activity in rat isolated stomach and colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of topically applied this compound bromide and echothiophate iodide on intraocular pressure and pupil size in beagles with normotensive eyes and beagles with inherited glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of topical ocular application of 0.25% this compound bromide on serum acetylcholinesterase levels in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A randomised controlled study of the effect of cholinesterase inhibition on colon function in patients with diabetes mellitus and constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preliminary Studies on the Neuroprotective Effects of Demecarium Bromide: A Technical Overview and Future Research Perspectives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a technical guide based on currently available scientific literature. Extensive searches for preliminary studies specifically investigating the neuroprotective effects of Demecarium bromide have yielded no direct experimental evidence. The information presented herein is based on its established mechanism of action as a cholinesterase inhibitor and the theoretical neuroprotective potential of this drug class as a whole.

Introduction

This compound bromide is a long-acting, reversible carbamate inhibitor of acetylcholinesterase (AChE) and pseudocholinesterase.[1][2][3] Its primary and well-established clinical application is in the treatment of glaucoma, where it reduces intraocular pressure by inducing miosis and increasing the outflow of aqueous humor.[1][2][3] While the neuroprotective effects of other cholinesterase inhibitors used in the management of neurodegenerative diseases like Alzheimer's are an active area of research, there is a notable absence of similar investigations into this compound bromide.

This guide summarizes the known pharmacology of this compound bromide, explores the putative neuroprotective mechanisms of cholinesterase inhibitors, and proposes a hypothetical framework for future preliminary studies into the potential neuroprotective effects of this compound bromide.

Established Pharmacology of this compound Bromide

The primary mechanism of action of this compound bromide is the inhibition of cholinesterases, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][3] This leads to an accumulation of ACh at cholinergic synapses, resulting in enhanced and prolonged cholinergic stimulation.

Mechanism in Glaucoma

In the eye, the accumulation of acetylcholine causes:

-

Miosis: Constriction of the pupil.

-

Ciliary Muscle Contraction: This leads to an increase in the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.[1][2][3]

The following diagram illustrates the established mechanism of action of this compound bromide in the eye.

Quantitative Data from Veterinary Studies

While no neuroprotective data is available, some quantitative data exists from studies in dogs related to its use in glaucoma.

| Study Parameter | Animal Model | Dosage | Observation | Citation |

| Intraocular Pressure (IOP) Reduction | Beagles with normotensive and glaucomatous eyes | 0.125% and 0.5% topical solutions | Decreased IOP for 49 and 55 hours, respectively. | [4] |

| Systemic Acetylcholinesterase (AChE) Levels | Normal adult mixed-breed dogs | 50 µL of 0.25% solution topically every 8 hours for 6 days | Statistically significant decline in serum AChE levels within 24 hours, returning to above baseline by day 3. | [4] |

Theoretical Neuroprotective Mechanisms of Cholinesterase Inhibitors

Several studies on other cholinesterase inhibitors, such as donepezil, galantamine, and rivastigmine, suggest neuroprotective effects that are independent of their primary enzymatic inhibition.[1][2] A central hypothesis involves the modulation of cell survival signaling pathways through nicotinic acetylcholine receptors (nAChRs).

The PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis.[1][2][5] The proposed mechanism for its activation by some cholinesterase inhibitors is as follows:

-

nAChR Stimulation: Increased acetylcholine levels or direct interaction with nAChRs (specifically α4 and α7 subtypes) by the cholinesterase inhibitor activates these receptors.[1][3][6]

-

Kinase Activation: This receptor activation is thought to trigger downstream non-receptor tyrosine kinases like Fyn and Janus-activated kinase 2 (JAK2).[2][6]

-

PI3K Activation: These kinases then activate PI3K.

-

Akt Phosphorylation: Activated PI3K phosphorylates and activates Akt (also known as protein kinase B).

-

Anti-apoptotic Effects: Activated Akt phosphorylates and inactivates pro-apoptotic proteins (e.g., BAD, GSK-3β) and promotes the expression of anti-apoptotic proteins (e.g., Bcl-2), ultimately leading to increased neuronal survival.[6]

The following diagram illustrates this theoretical neuroprotective signaling pathway.

Proposed Experimental Protocols for Investigating Neuroprotective Effects of this compound Bromide

To address the current gap in knowledge, the following hypothetical experimental workflow is proposed to conduct preliminary studies on the neuroprotective effects of this compound bromide.

In Vitro Neuronal Viability Assay

-

Objective: To determine if this compound bromide protects neuronal cells from excitotoxicity-induced cell death.

-

Cell Line: SH-SY5Y human neuroblastoma cell line or primary cortical neurons.

-

Methodology:

-

Culture cells in 96-well plates.

-

Pre-treat cells with varying concentrations of this compound bromide (e.g., 0.1 µM to 100 µM) for 24 hours.

-

Induce neurotoxicity by exposing cells to a neurotoxin such as glutamate or amyloid-beta peptide for a specified duration.

-

Assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

-

-

Data Presentation:

| This compound Bromide Concentration | Neurotoxin | % Cell Viability (Mean ± SD) | % LDH Release (Mean ± SD) |

| Control (no drug) | - | 100 | 0 |

| Control (no drug) | + | ||

| 0.1 µM | + | ||

| 1 µM | + | ||

| 10 µM | + | ||

| 100 µM | + |

Western Blot Analysis of Signaling Pathways

-

Objective: To investigate if this compound bromide activates the PI3K/Akt signaling pathway in neuronal cells.

-

Cell Line: SH-SY5Y or primary cortical neurons.

-

Methodology:

-

Culture cells to confluency.

-

Treat cells with an effective concentration of this compound bromide (determined from the viability assay) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells and collect protein extracts.

-

Perform Western blot analysis using primary antibodies against total Akt, phosphorylated Akt (p-Akt), total GSK-3β, and phosphorylated GSK-3β.

-

-

Data Presentation:

| Treatment | Time (min) | p-Akt / Total Akt Ratio | p-GSK-3β / Total GSK-3β Ratio |

| Vehicle Control | 60 | ||

| This compound Bromide | 15 | ||

| This compound Bromide | 30 | ||

| This compound Bromide | 60 |

The following diagram outlines this proposed experimental workflow.

Conclusion and Future Directions

Currently, there is no direct scientific evidence to support a neuroprotective role for this compound bromide. Its established clinical use is limited to the treatment of glaucoma. However, the broader class of cholinesterase inhibitors has demonstrated neuroprotective properties in various experimental models, primarily through the modulation of the PI3K/Akt signaling pathway.

Future research, following the proposed experimental protocols, is necessary to determine if this compound bromide shares these neuroprotective characteristics. Such studies would be the essential first step in exploring its potential repurposing for neurodegenerative diseases. Further investigations could then progress to animal models of neurodegeneration to assess efficacy and safety in a more complex biological system.

References

- 1. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Mechanisms of neuroprotective effects of therapeutic acetylcholinesterase inhibitors used in treatment of Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase inhibitors used in treatment of Alzheimer's disease prevent glutamate neurotoxicity via nicotinic acetylcholine receptors and phosphatidylinositol 3-kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Demecarium Bromide: An In-depth Technical Guide on its Impact on Muscarinic and Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological effects of demecarium bromide on the cholinergic system, with a specific focus on its impact on muscarinic and nicotinic acetylcholine receptors. This compound bromide primarily functions as a potent, long-acting, and reversible carbamate inhibitor of acetylcholinesterase (AChE). Its effects on muscarinic and nicotinic receptors are predominantly indirect, resulting from the accumulation of acetylcholine (ACh) in the synaptic cleft. This guide details the molecular interactions, downstream signaling pathways, and methodologies for studying these effects. Quantitative data on this compound's interaction with AChE is presented, and while direct receptor binding data is not extensively available in public literature, standard experimental protocols for its determination are provided.

Introduction

This compound bromide is a quaternary ammonium compound recognized for its parasympathomimetic properties.[1][2] Historically, it has been utilized as a topical medication for glaucoma to reduce intraocular pressure.[2] The therapeutic and physiological effects of this compound bromide are rooted in its potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[3][4] By impeding AChE activity, this compound bromide elevates the concentration of ACh at cholinergic synapses, thereby amplifying and prolonging the action of endogenous ACh on its receptors.[5] This guide elucidates the consequential impact of this increased cholinergic tone on both muscarinic and nicotinic acetylcholine receptors.

Core Mechanism of Action: Acetylcholinesterase Inhibition

This compound bromide's primary mechanism of action is the reversible inhibition of both acetylcholinesterase and pseudocholinesterase.[6] As a carbamate inhibitor, it carbamylates the serine hydroxyl group within the active site of the cholinesterase enzyme. This carbamylated enzyme is significantly more stable than the acetylated intermediate formed during the normal hydrolysis of acetylcholine, leading to a prolonged inactivation of the enzyme.[7] The reversible nature of this inhibition allows for the eventual regeneration of the enzyme.[1] This sustained increase in acetylcholine levels at the neuromuscular junction and other cholinergic synapses leads to the persistent stimulation of both muscarinic and nicotinic receptors.[5]

Impact on Muscarinic Acetylcholine Receptors

The elevated levels of acetylcholine resulting from this compound bromide administration lead to the activation of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system and various functions within the central nervous system. The five subtypes of mAChRs (M1-M5) exhibit distinct signaling pathways and physiological roles.

-

M1, M3, and M5 Receptors (Gq/11-coupled): Predominantly coupled to the Gq/11 family of G-proteins, the activation of these receptors by acetylcholine stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a cascade of cellular responses, including smooth muscle contraction, glandular secretion, and neuronal excitation.

-

M2 and M4 Receptors (Gi/o-coupled): These receptors are coupled to the Gi/o family of G-proteins. Their activation by acetylcholine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and various downstream effectors. Additionally, the βγ-subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization and a decrease in cellular excitability, which is notably observed in the heart, leading to bradycardia.

Figure 1: Muscarinic Acetylcholine Receptor Signaling Pathways.

Impact on Nicotinic Acetylcholine Receptors

The accumulation of acetylcholine due to this compound bromide also leads to the activation of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. These receptors are critical for neurotransmission in the central and peripheral nervous systems, as well as at the neuromuscular junction.

-

Neuromuscular Junction: At the neuromuscular junction, acetylcholine binds to nAChRs on the motor endplate, causing a rapid influx of sodium ions (Na+) and a smaller efflux of potassium ions (K+). This influx of positive charge depolarizes the muscle cell membrane, generating an end-plate potential. If this potential reaches the threshold, it triggers a muscle action potential, leading to muscle contraction.

-

Autonomic Ganglia: In both the sympathetic and parasympathetic nervous systems, acetylcholine released from preganglionic neurons activates nAChRs on postganglionic neurons, leading to their depolarization and the propagation of the nerve impulse.

-

Central Nervous System: Neuronal nAChRs are composed of various subunit combinations (e.g., α4β2, α7) and are widely distributed in the brain. They are involved in a multitude of functions, including cognitive processes, learning, and memory. The activation of these receptors by acetylcholine leads to the influx of cations, primarily Na+ and Ca2+. The influx of Ca2+ is particularly significant as it can act as a second messenger, activating various intracellular signaling cascades, including those involving protein kinases and gene expression, which can have neuroprotective effects.

Figure 2: Nicotinic Acetylcholine Receptor Signaling Pathways.

Quantitative Data

The primary quantitative data available for this compound bromide pertains to its potent inhibitory activity on acetylcholinesterase. There is a notable lack of comprehensive, publicly accessible data on the direct binding affinities (Ki) or functional potencies (EC50/IC50) of this compound bromide at specific muscarinic and nicotinic receptor subtypes. Its actions on these receptors are widely considered to be a secondary consequence of AChE inhibition.

| Parameter | Value | Target | Comments |

| Apparent Affinity (Kiapp) | 0.15 µM | Acetylcholinesterase | This value reflects the potent inhibitory effect of this compound on the enzyme responsible for acetylcholine breakdown.[5] |

| Direct Receptor Binding (Ki) | Not Available | Muscarinic Receptor Subtypes | Data on direct interaction is not readily found in public literature. |

| Direct Receptor Potency (EC50/IC50) | Not Available | Muscarinic Receptor Subtypes | Functional data on direct receptor activation or inhibition is not readily available. |

| Direct Receptor Binding (Ki) | Not Available | Nicotinic Receptor Subtypes | Data on direct interaction is not readily found in public literature. |

| Direct Receptor Potency (EC50/IC50) | Not Available | Nicotinic Receptor Subtypes | Functional data on direct receptor activation or inhibition is not readily available. |

Table 1: Quantitative Pharmacological Data for this compound Bromide

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the pharmacological profile of a cholinesterase inhibitor like this compound bromide and to assess its potential direct effects on cholinergic receptors.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB²⁻ formation is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel or recombinant human)

-

Acetylthiocholine iodide (ATCI)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (e.g., 100 mM, pH 8.0)

-

This compound bromide (or other test inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare stock solutions of ATCI and DTNB in phosphate buffer.

-

Prepare serial dilutions of this compound bromide in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 200 µL of phosphate buffer.

-

Control (100% activity): 140 µL of buffer, 20 µL of AChE solution, and 20 µL of buffer (or vehicle for the inhibitor).

-

Test Compound: 140 µL of buffer, 20 µL of AChE solution, and 20 µL of this compound bromide at various concentrations.

-

-

Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of DTNB solution, followed by 10 µL of ATCI solution to each well to start the reaction.

-

Measurement: Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

-

Determine the percentage of inhibition for each concentration of this compound bromide: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. Effects of cholinesterase inhibitors on rat nicotinic receptor levels in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound bromide - Wikipedia [en.wikipedia.org]

- 3. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound Bromide | C32H52Br2N4O4 | CID 5965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Experimental and clinical toxicology of anticholinesterase agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Topical Administration of Demecarium Bromide in Canine Glaucoma Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Demecarium bromide in experimental canine glaucoma models. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound bromide is a long-acting, reversible acetylcholinesterase inhibitor.[1] By inhibiting the breakdown of acetylcholine (ACh) at the neuromuscular junction of the ciliary body, it leads to sustained parasympathetic stimulation.[1] This results in the contraction of the ciliary muscle, which increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure (IOP).[1][2] In canine models of glaucoma, this compound bromide is primarily investigated for its potential to prevent or delay the onset of glaucoma in high-risk animals and to manage IOP in established cases.[3]

Mechanism of Action: Cholinergic Signaling in the Ciliary Muscle

This compound bromide's therapeutic effect in glaucoma is a direct consequence of its potentiation of cholinergic signaling within the eye. The diagram below illustrates the key steps in this pathway.

References

Application Note: Quantification of Demecarium Bromide in Ophthalmic Solutions using High-Performance Liquid Chromatography (HPLC)

AN-HPLC-024

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Demecarium Bromide in aqueous ophthalmic solutions. This compound Bromide, a quaternary ammonium compound, is a long-acting cholinesterase inhibitor used in the treatment of glaucoma.[1][2] The described isocratic, reverse-phase method provides a reliable and efficient means for quality control and formulation analysis.

Introduction

This compound Bromide is a parasympathomimetic agent that reduces intraocular pressure by inhibiting acetylcholinesterase.[1] Accurate quantification is crucial for ensuring the safety and efficacy of ophthalmic formulations. This document provides a detailed protocol for the determination of this compound Bromide using a reverse-phase HPLC method with UV detection, based on established analytical principles for quaternary ammonium compounds.[3][4]

Experimental Workflow

The overall process from sample receipt to final quantification is outlined in the workflow diagram below. This procedure ensures consistency and accuracy in the analytical results.

Caption: Experimental workflow for this compound Bromide quantification.

Instrumentation and Materials

Instrumentation

-

HPLC System with UV Detector (e.g., Agilent 1260 Infinity II, Waters Alliance)

-

Data Acquisition and Analysis Software (e.g., OpenLab CDS, Empower)

-

Analytical Balance

-

pH Meter

-

Sonicator

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (0.45 µm, Nylon or PVDF)

Chemicals and Reagents

-

This compound Bromide Reference Standard (USP grade)[5]

-

Acetonitrile (HPLC grade)

-

Sodium Acetate (Analytical grade)

-

Glacial Acetic Acid (Analytical grade)

-

Deionized Water (18.2 MΩ·cm)

Experimental Protocols

Preparation of Solutions

Mobile Phase (40:60 Acetonitrile:Acetate Buffer)

-

Acetate Buffer (pH 5.0): Dissolve an appropriate amount of sodium acetate in deionized water to make a 50 mM solution. Adjust the pH to 5.0 ± 0.05 with glacial acetic acid.

-

Mobile Phase: Mix Acetonitrile and the prepared Acetate Buffer in a 40:60 (v/v) ratio.

-

Degas the mobile phase by sonicating for 15-20 minutes before use.

Standard Stock Solution (500 µg/mL)

-

Accurately weigh approximately 25 mg of this compound Bromide Reference Standard.

-

Transfer to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with deionized water. Mix thoroughly.

Working Standard Solutions (5 - 100 µg/mL)

-

Prepare a series of at least five working standards by serial dilution of the Standard Stock Solution with deionized water.

-

These solutions will be used to construct the calibration curve.

Sample Preparation

-

Transfer a volume of the ophthalmic solution equivalent to 2.5 mg of this compound bromide into a 50 mL volumetric flask.[5]

-

Dilute to volume with deionized water and mix well. This yields a theoretical concentration of 50 µg/mL.

-

Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Conditions

A reverse-phase HPLC method is described for the analysis of this compound bromide.[3] The conditions provided in the table below are based on established methods for similar quaternary ammonium compounds and should be optimized as needed.[6]

| Parameter | Condition |

| Column | µBondapak CN, (e.g., 300 mm x 3.9 mm, 10 µm) or equivalent CN/C18 column |

| Mobile Phase | 40:60 (v/v) Acetonitrile : 50 mM Sodium Acetate Buffer (pH 5.0) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (e.g., 25 °C) |

| UV Detection | 254 nm |

| Run Time | Approximately 10 minutes |

Analysis Sequence

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (deionized water) to ensure no carryover or contamination.

-

Inject the working standard solutions in ascending order of concentration.

-

Inject the prepared sample solutions.

-

Inject a standard solution after every 6-10 sample injections to monitor system suitability.

Data Analysis and Calculations

-

Calibration Curve: Plot the peak area response of the this compound Bromide standards against their corresponding concentrations (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.

-

Quantification: Calculate the concentration of this compound Bromide in the prepared sample solution using the regression equation.

Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope

-

Final Concentration: Adjust the calculated concentration for the dilution performed during sample preparation to determine the final concentration in the original ophthalmic solution.

Method Performance Characteristics

The following table summarizes typical method validation parameters. These values are representative and should be verified by the end-user.

| Parameter | Typical Specification / Result |

| Linearity (R²) | ≥ 0.999 |

| Range | 5 - 100 µg/mL |

| Precision (%RSD) | ≤ 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | ~0.2 µg/mL |

| Limit of Quantification (LOQ) | ~0.7 µg/mL |

Note: Data is based on typical performance for similar HPLC methods and should be established during formal method validation as per ICH guidelines.[7][8][9]

Conclusion